Maximin-H9
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLGLVSNALGGLIKKI |
Origin of Product |
United States |
Synthetic and Biosynthetic Investigation of Maximin H9
De Novo Synthetic Route Design for Maximin-H9 Analogs
De novo synthetic route design for peptide analogs, such as those related to this compound, involves planning chemical reactions to construct the peptide chain from simpler starting materials. This process typically requires considering the functional groups present, desired stereochemistry, and efficient coupling strategies to link amino acids in the correct sequence. 4college.co.uk While specific de novo synthetic routes solely focused on this compound were not extensively detailed in the search results, the general principles of peptide synthesis apply. Chemical synthesis allows for the creation of peptides and their analogs, offering control over the sequence and modifications. googleapis.comgoogle.com This approach is particularly useful for generating sufficient quantities of peptides for analysis and study. imrpress.com The design of synthetic routes often involves working backward from the target molecule to identify suitable starting materials and intermediate steps. 4college.co.uk
Precursor-Directed Biosynthesis and Enzymatic Pathways for this compound Intermediates
This compound is a naturally occurring peptide, indicating its biosynthesis within living organisms. Precursor-directed biosynthesis is a strategy that involves providing the biological system with modified or unnatural precursors that can be incorporated into the biosynthetic pathway to produce novel analogs. researchgate.netmdpi.comacs.org This approach leverages the enzymatic machinery of the organism to perform complex chemical transformations. researchgate.net
This compound is found in Bombina maxima, where it is initially synthesized as a precursor molecule that undergoes processing to yield the mature peptide. msu.ru The biosynthesis of peptides like this compound involves enzymatic pathways. asm.orgacs.org While the specific enzymatic pathway for this compound biosynthesis was not fully elucidated in the provided search results, studies on other peptides and natural products highlight the role of enzymes in assembling amino acids, modifying them, and cleaving precursor molecules. syr.eduethernet.edu.etnih.gov For instance, research on other biosynthetic pathways, such as those for siderophores or polyketides, demonstrates how enzymes dictate the incorporation of specific precursors and the subsequent steps in molecule formation. researchgate.netsyr.edu The identification of this compound as a precursor in some contexts further supports the existence of a biosynthetic pathway involving enzymatic processing. msu.ru
Optimization of Chemoenzymatic Transformation Processes for this compound Synthesis
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize target molecules. mdpi.comnih.gov This approach can offer advantages such as improved selectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical methods. nih.govresearchgate.net Optimization of chemoenzymatic processes involves selecting appropriate enzymes, reaction conditions (e.g., temperature, pH, solvent), and substrates to maximize yield and purity. mdpi.comuc.ptmdpi.com
While direct examples of optimizing chemoenzymatic synthesis specifically for this compound were not found, the principles of this methodology are applicable. Studies on the chemoenzymatic synthesis of other compounds demonstrate the importance of factors like enzyme selection, solvent screening, and the investigation of different acyl donors for efficient transformations. mdpi.com Optimization procedures can involve a multi-step process to identify the most effective biocatalyst and reaction parameters. mdpi.com The integration of enzymes into synthetic routes can provide enantiomerically enriched compounds or facilitate specific chemical conversions that are challenging to achieve through chemical means alone. nih.gov
Advanced Methodologies in this compound Synthesis Validation and Yield Improvement
Validation of synthetic methods ensures that the desired compound is produced with the correct structure and purity. ajchem-a.com Techniques such as NMR spectroscopy, mass spectrometry, and chromatography are commonly used for structural characterization and purity analysis of synthesized peptides and organic molecules. ajchem-a.comnih.govmdpi.comacs.org For peptides, amino acid sequencing can also be used for verification. google.com
Yield improvement in chemical and chemoenzymatic synthesis is a critical aspect of process development. acs.orggoogle.com Strategies for increasing yield can involve optimizing reaction conditions, exploring different catalysts or enzymes, modifying the synthetic route, and improving purification procedures. mdpi.comacs.orggoogle.commdpi.com For example, in some synthetic methods, increasing reaction temperature or pressure has been shown to lead to higher yields. google.com In chemoenzymatic processes, optimizing enzyme concentration, reaction time, and substrate feeding strategies can enhance yield. mdpi.comuc.pt The use of advanced methodologies like in silico screening and computational modeling can also aid in designing more efficient synthetic routes and predicting potential issues that might affect yield. nih.govarxiv.orgsemanticscholar.org
Molecular and Cellular Mechanisms of Action of Maximin H9
Investigation of Maximin-H9 Interaction with Specific Biomolecular Targets
Research into the mechanism of action of antimicrobial peptides often focuses on their interaction with microbial cell membranes, which are considered primary targets. The cationic and amphipathic nature of this compound suggests that it likely interacts with the negatively charged phospholipid bilayers of bacterial and fungal cell membranes. nih.gov This interaction can lead to membrane permeabilization or disruption through mechanisms such as pore formation or the carpet model, ultimately resulting in cell death. While the general principle of membrane interaction is well-established for this class of peptides, specific detailed investigations into the interaction of this compound with particular biomolecular targets beyond the cell membrane were not prominently featured in the consulted literature.
Analysis of Signal Transduction Pathway Modulation by this compound
The modulation of host or microbial signal transduction pathways by antimicrobial peptides is a complex area of research. While AMPs are known to interact with cellular components and can influence various cellular processes, specific detailed analyses of how this compound precisely modulates particular signal transduction pathways were not extensively described in the available search results. uni-freiburg.denih.govecdybase.org Signal transduction pathways are intricate networks involving receptors, ligands, and signaling molecules that regulate diverse cellular responses. ecdybase.org Further research would be required to elucidate any specific pathways modulated by this compound in target microorganisms or host cells.
Elucidation of this compound-Induced Cellular Homeostasis Perturbations
Cellular homeostasis refers to the ability of a cell to maintain a stable internal environment despite external changes. Antimicrobial peptides can perturb cellular homeostasis in target microorganisms by disrupting essential cellular functions, particularly those related to membrane integrity and ion balance. The membrane-lytic activity characteristic of many AMPs, including likely this compound, directly impacts the cell's ability to regulate its internal composition and energy state, leading to a loss of homeostasis and cell death. nih.gov However, specific detailed studies specifically documenting the precise sequence of cellular homeostasis perturbations induced by this compound were not found within the scope of this research.
Study of this compound-Mediated Transcriptomic and Proteomic Responses in Model Systems
Transcriptomic and proteomic analyses provide comprehensive insights into the changes in gene expression and protein abundance within cells in response to a stimulus. While these techniques are powerful tools for understanding cellular responses to antimicrobial agents, studies specifically investigating the transcriptomic and proteomic responses mediated by this compound in relevant model systems (e.g., target microorganisms or host cells) were not identified in the search results. uniprot.org Research in this area could reveal the specific genetic and protein-level changes triggered by this compound exposure, providing a deeper understanding of its cellular impact.
Computational Modeling and Simulation of this compound Binding and Activation Events
Computational modeling and simulation techniques are valuable for studying the interactions of peptides with membranes and other biomolecular targets at an atomic or molecular level. These methods can provide insights into the binding mechanisms, conformational changes, and dynamics of peptide-membrane interactions or peptide-protein interactions. While computational approaches are widely used in the study of antimicrobial peptides, specific computational modeling and simulation studies focused on the binding and activation events of this compound were not found in the consulted literature. Such studies could help predict and visualize how this compound interacts with lipid bilayers or potential protein targets, complementing experimental findings.
Compound Information Table
| Compound Name | Sequence | PubChem CID |
| This compound | ILGPVLGLVSNALGGLIKKI-NH2 | Not readily available in searched databases |
Data Tables
Based on the available search results, specific quantitative data tables detailing research findings on this compound's interaction with specific targets, signal transduction modulation, cellular homeostasis perturbations, or transcriptomic/proteomic responses were not found. The information primarily describes this compound as an antimicrobial peptide with a known sequence and general proposed mechanism of membrane interaction. Therefore, interactive data tables cannot be generated for these specific subsections based on the provided search outputs.
However, general characteristics of this compound as an antimicrobial peptide can be summarized in a descriptive format:
Table 1: General Characteristics of this compound
| Characteristic | Description | Source Organism(s) |
| Peptide Sequence | ILGPVLGLVSNALGGLIKKI-NH2 | Bombina maxima, Bombina microdeladigitora pmfst.hrnih.gov |
| Nature | Cationic Antimicrobial Peptide | pmfst.hrnih.gov |
| Proposed Structure | Propensity to form amphipathic alpha helix | nih.gov |
| Activity | Antimicrobial (Antibacterial, Antifungal) | nih.gov |
| Source Tissue | Skin, Brain | pmfst.hr |
This table summarizes the fundamental known properties of this compound based on the provided search results.
Structure Activity Relationship Sar and Derivative Design for Maximin H9
Quantitative Structure-Activity Relationship (QSAR) Modeling of Maximin-H9 Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to antimicrobial peptides (AMPs) in general. These studies provide a framework for understanding the key physicochemical properties that govern the antimicrobial efficacy of peptides like this compound.
Machine learning-based QSAR models for AMPs have identified several important molecular descriptors that correlate with antimicrobial activity. nih.govmdpi.com These descriptors often include:
Molecular Weight: Lower molecular weight can be advantageous for tissue penetration. nih.gov
Net Charge: A higher positive charge generally enhances the initial electrostatic interaction with negatively charged bacterial membranes. nih.gov
Hydrophobicity: An optimal level of hydrophobicity is crucial for membrane insertion and disruption. nih.gov
Propensity to form alpha-helical structures: Many AMPs, including maximins, adopt an α-helical conformation upon interacting with membranes, which is critical for their mechanism of action. nih.govnih.gov
Frequency of specific amino acids: The presence of certain residues, such as lysine (B10760008) for charge and leucine (B10760876) for hydrophobicity, can significantly influence activity. nih.gov
Random Forest-based models have shown good performance in classifying peptides as antimicrobial or non-antimicrobial. nih.gov Regression models, which aim to predict the exact potency (e.g., Minimum Inhibitory Concentration - MIC), have shown more variable performance. nih.gov The development of robust QSAR models for this compound and its derivatives would require a sufficiently large and diverse dataset of analogs with experimentally determined biological activities. Such models could then be used to virtually screen new potential derivatives and prioritize them for synthesis and testing, thereby accelerating the discovery of more potent and selective antimicrobial agents.
Rational Design and Synthesis of this compound Analogs with Modulated Biological Activities
The rational design of this compound analogs involves targeted modifications of its amino acid sequence to enhance its therapeutic properties. This process is guided by an understanding of the structure-activity relationships of antimicrobial peptides. Key parameters that are often manipulated include net charge, hydrophobicity, amphipathicity, and secondary structure.
A notable example of a rationally designed analog of a related peptide, Maximin 9, is the Cys16 to Gly16 mutant. The primary structure of the native Maximin 9 is GIGRKFLGGVKTTFRCGVKDFASKHLY-NH2. nih.gov In this analog, the cysteine residue at position 16 was replaced by glycine (B1666218). The synthesis of both the native peptide and its mutant allowed for a direct comparison of their antimicrobial activities.
While the native Maximin 9, its homodimer, and the Cys16 to Gly16 mutant showed limited activity against common bacterial and fungal strains (MICs > 100 µM), the native Maximin 9 displayed significant activity against several clinical strains of Mollicutes at a concentration of 30 µM. nih.gov This activity was notably diminished in the homodimer and the Cys16 to Gly16 mutant, highlighting the critical role of the free cysteine residue for its antimycoplasma activity. nih.gov
The design and synthesis of further this compound analogs could explore substitutions at various positions to modulate its biological activity spectrum. For instance, increasing the net positive charge by substituting neutral amino acids with lysine or arginine could enhance its initial interaction with bacterial membranes. Conversely, fine-tuning the hydrophobicity by replacing specific hydrophobic residues could optimize its membrane-disrupting capabilities while minimizing potential toxicity to host cells.
Table 1: Examples of Synthesized Maximin 9 Analogs and their Biological Activity
| Peptide | Sequence | Modification | Target Organism | MIC (µM) |
| Maximin 9 | GIGRKFLGGVKTTFRCGVKDFASKHLY-NH2 | - | Mollicutes strains | 30 |
| Maximin 9 (C16G) | GIGRKFLGGVKTTFRG GVKDFASKHLY-NH2 | Cys16 -> Gly16 | Mollicutes strains | >100 |
Note: This table is based on available data for the related peptide Maximin 9 and serves as an example of the types of modifications and data that would be relevant for this compound.
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Analogs
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for investigating the three-dimensional structure and dynamic behavior of peptides like this compound at an atomic level. mdpi.comasm.org These methods provide insights into how the peptide folds, interacts with its environment (such as water or a bacterial membrane), and how these factors relate to its biological activity.
MD simulations of Maximin 1 in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, a model for bacterial membranes, showed that the peptide maintains its α-helical conformation. nih.gov The simulations also revealed that the peptide exhibits flexibility around Glycine-9 and Glycine-16 residues, which may contribute to its low hemolytic activity (toxicity to red blood cells). nih.gov Furthermore, Maximin 1 was observed to preferentially position itself parallel to the surface of the micelle, engaging in both hydrophobic and electrostatic interactions. nih.gov
It is highly probable that this compound, given its sequence homology to other maximins, also adopts a similar amphipathic α-helical structure upon interacting with bacterial membranes. MD simulations of this compound and its rationally designed analogs could be employed to:
Predict their secondary and tertiary structures in different environments.
Analyze their orientation and depth of insertion into model lipid bilayers.
Identify key amino acid residues involved in membrane binding and disruption.
Understand how specific amino acid substitutions affect the peptide's conformation, dynamics, and interactions with membranes.
Such computational studies would be invaluable for guiding the rational design of this compound derivatives with improved antimicrobial properties.
Influence of Structural Modifications on the Molecular Interactions of this compound Derivatives
Structural modifications to this compound can significantly influence its molecular interactions, thereby altering its biological activity. The primary interactions governing the function of antimicrobial peptides are electrostatic and hydrophobic interactions with the bacterial cell membrane.
Role of Specific Residues: The importance of specific amino acid residues has been demonstrated in related maximin peptides. For instance, in Maximin 9, the presence of a free cysteine at position 16 is crucial for its activity against Mollicutes. nih.gov The replacement of this cysteine with glycine leads to a significant loss of antimycoplasma activity, suggesting that the thiol group of the cysteine is directly involved in a critical molecular interaction, possibly through the formation of disulfide bonds with target molecules or by influencing the peptide's conformation in a way that is essential for its function. nih.gov
C-terminal Amidation: In another related peptide, Maximin H5, the C-terminal amide group plays a vital role in stabilizing the peptide's structure and its interaction with membranes. plu.mx Deamidation of Maximin H5 resulted in reduced α-helicity, decreased ability to penetrate and lyse model erythrocyte membranes, and consequently, lower hemolytic activity. plu.mx This suggests that the C-terminal amide in maximin peptides is important for maintaining a bioactive conformation, likely through intramolecular hydrogen bonding that stabilizes the helical structure. plu.mx
Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer. Increasing the hydrophobicity of an analog can lead to stronger membrane interactions and enhanced antimicrobial activity. nih.gov However, this can also increase its toxicity towards host cells, as it may interact more readily with the zwitterionic membranes of eukaryotic cells. nih.gov Therefore, a delicate balance between charge and hydrophobicity is essential for designing selective and potent this compound analogs.
Table 2: Influence of Structural Features on Molecular Interactions of Maximin Peptides
| Structural Feature | Influence on Molecular Interactions | Consequence for Biological Activity |
| Net Positive Charge | Enhances electrostatic attraction to negatively charged bacterial membranes. | Generally increases antimicrobial activity, but an optimal charge is required. |
| Hydrophobicity | Promotes insertion into and disruption of the lipid bilayer. | Can increase antimicrobial potency but also potential for host cell toxicity. |
| Cysteine Residue (in Maximin 9) | Crucial for interactions with Mollicutes targets. | Essential for antimycoplasma activity. |
| C-terminal Amide (in Maximin H5) | Stabilizes the α-helical conformation through hydrogen bonding. | Important for efficient membrane interaction and lytic activity. |
Note: This table summarizes findings from related maximin peptides that are likely applicable to this compound.
Biotechnological Production and Bioengineering of Maximin H9
Microbial Cell Factory Design for Maximin-H9 Biosynthesis
Designing a microbial cell factory for this compound biosynthesis involves selecting and engineering a suitable host organism to efficiently produce the target molecule. acs.org This process typically includes evaluating potential microbial hosts based on their inherent metabolic capabilities, growth characteristics, and amenability to genetic manipulation. acs.org The goal is to create a system where the host organism can channel metabolic flux towards the synthesis of this compound or its direct precursors. acs.org The design phase considers the organism's native metabolic pathways and how they can be modified or supplemented with heterologous pathways to facilitate this compound production. acs.org Optimal cell factory design is often tailored to specific process conditions and desired product yields. nih.gov
Metabolic Pathway Engineering for Enhanced this compound Precursor Flux
Metabolic pathway engineering is a crucial aspect of enhancing this compound production. This involves modifying the host organism's metabolic network to increase the availability of precursors necessary for this compound biosynthesis and to channel metabolic flux efficiently through the relevant pathway. slideshare.netuq.edu.auillinois.edu Strategies can include reconstructing biosynthetic pathways, optimizing the activity of key enzymes involved in the pathway, enhancing precursor and cofactor supplies, and reducing flux towards competing pathways. uq.edu.auillinois.edu Balancing flux through the engineered pathway is essential to maximize the yield of the target compound while minimizing the metabolic burden on the host cell. uq.edu.auillinois.edu Techniques such as the introduction of heterologous genes encoding enzymes for the this compound pathway or modifying the expression of native genes can be employed. illinois.edufrontiersin.org Increasing precursor supply, for instance, by altering central carbon metabolism or introducing alternative pathways, can significantly impact production levels. uq.edu.aunih.gov
Strain Optimization and Bioprocess Development for this compound Fermentation
Strain optimization and bioprocess development are critical for achieving economically viable production levels of this compound through fermentation. Strain optimization involves improving the engineered microbial strain's performance to maximize the titer, rate, and yield of this compound production. uq.edu.aumicrobiopharm.com This is often an iterative process involving Design-Build-Test-Learn (DBTL) cycles, where strains are iteratively improved based on experimental results. nih.govuq.edu.au Techniques for strain improvement can include mutation treatment or genetic manipulation to alter the strain's metabolism. microbiopharm.com
Bioprocess development focuses on optimizing the fermentation conditions to support high-efficiency production. This involves investigating and optimizing various parameters such as culture medium composition (e.g., carbon and nitrogen sources, salts), temperature, pH, aeration, agitation speed, and fermentation time. nih.govmdpi.comscialert.net Optimization methods like factorial design, response surface methodology, and other statistical approaches can be used to determine the ideal combination of factors for maximizing this compound yield. nih.govscialert.net For example, studies on the fermentation of other compounds have shown that optimizing factors like temperature, initial pH, and substrate concentration can significantly enhance production. nih.govmdpi.comresearchgate.net Fed-batch fermentation strategies can also be employed to extend the production phase and achieve higher final titers. mdpi.com
Synthetic Biology Approaches to this compound Production Regulation and Control
Synthetic biology offers advanced tools and strategies for regulating and controlling this compound production in microbial cell factories. This field focuses on the design and construction of artificial biological systems or the re-design of existing biological systems for specific purposes, such as the efficient production of target molecules. nih.govnih.govmsit.go.kr Synthetic biology approaches can be used to fine-tune gene expression within the engineered biosynthetic pathway, ensuring balanced enzyme activity and optimal flux. illinois.edunih.gov This can involve designing synthetically regulated promoters to control gene expression levels accurately nih.gov or utilizing post-translational systems to regulate enzyme activity. nih.gov
Furthermore, synthetic biology can be used to construct new regulatory pathways that respond to environmental signals, allowing for dynamic control of this compound production during fermentation. nih.gov This can help balance the metabolic capacity for production with the host cell's fitness, which is crucial for high productivity and yield. nih.gov The development of standardized biological parts and genetic circuits facilitates the modular design and construction of complex pathways and regulatory systems for enhanced and controlled this compound production. nih.govacs.org
Advanced Methodological and Computational Frameworks for Maximin H9 Research
Application of Maximin Efficiency Designs in Maximin-H9 Experimental Optimization
Experimental design (DOE) is a systematic approach used to plan experiments efficiently and effectively, allowing researchers to understand the relationship between input variables and output responses. mdpi.comarxiv.orgdavidpublisher.com The goal is often to optimize a process or identify the key factors influencing an outcome while minimizing the number of experiments required. mdpi.comdavidpublisher.com
Although the available information did not specifically detail the use of maximin efficiency designs for optimizing experiments involving this compound, the principles of DOE are highly relevant to chemical research. Applying DOE, including considerations for maximizing efficiency and robustness in design, could be beneficial for optimizing experimental parameters when studying this compound, such as concentration ranges, incubation times, or cell culture conditions, to ensure reliable and informative results.
High-Throughput Screening Methodologies for this compound Activity Profiling
High-Throughput Screening (HTS) is a widely used methodology in drug discovery and chemical biology that enables the rapid screening of large libraries of compounds against a biological target or a phenotypic assay. selvita.comuwaterloo.caassay.worksmdpi.com HTS allows for the efficient identification of compounds with desired activities or properties. assay.works Activity profiling through HTS involves testing a compound across a panel of assays to understand its spectrum of biological effects. mdpi.comnih.gov
HTS assays often utilize various detection modes, including fluorescence, luminescence, and absorbance. selvita.com Cell-based assays are a common format in HTS, providing a more biologically relevant context for screening. selvita.comnih.gov For instance, human pluripotent stem cell lines, such as the H9 line, have been employed in HTS for developmental toxicity screening. nih.govepa.gov
Specific HTS studies focused on profiling the activity of this compound were not found in the provided search results. However, HTS methodologies could be readily applied to this compound to build a comprehensive activity profile. This would involve screening this compound against a diverse set of biological targets or in various cell-based assays to identify potential on-target or off-target activities, providing insights into its potential biological roles or effects.
Computational Chemistry and Machine Learning Approaches for this compound Property Prediction
Computational chemistry employs principles of physics and chemistry to simulate and predict molecular structures and properties. schrodinger.comnih.gov These methods can provide valuable insights into a compound's behavior without the need for extensive experimental work, allowing researchers to explore a vast chemical space. schrodinger.comnih.gov Machine learning (ML) approaches are increasingly integrated with computational chemistry to accelerate predictions and enhance the exploration of chemical space. schrodinger.comnih.govmit.eduarxiv.org ML models can be trained on existing data to predict various molecular properties, from electronic characteristics to biological activity. arxiv.orgresearchgate.net
ML approaches can significantly speed up complex calculations in computational chemistry, sometimes by several orders of magnitude. schrodinger.commit.edu By learning from data, ML models can predict properties much faster than traditional physics-based methods, although their effectiveness is often highest when applied to chemical space similar to their training data. schrodinger.com Combining physics-based and ML approaches leverages the strengths of both, enabling faster and more accurate predictions. schrodinger.com
While specific computational chemistry or machine learning studies predicting the properties of this compound were not identified in the search results, these methods could be powerfully applied to this compound. Computational approaches could be used to predict this compound's structural characteristics, electronic properties, solubility, lipophilicity, and potential binding affinities to biological targets based on its chemical structure. ML models, trained on relevant datasets, could further accelerate the prediction of various physicochemical and potentially biological properties of this compound.
Integration of Omics Data for Systems-Level Understanding of this compound Interactions
Omics technologies, such as transcriptomics (studying RNA expression), proteomics (studying proteins), and metabolomics (studying metabolites), provide high-throughput data on different layers of a biological system. nih.govscilifelab.senih.govfrontiersin.org Analyzing each omics dataset in isolation can provide valuable information, but integrating data from multiple omics layers offers a more comprehensive, systems-level understanding of biological processes and how they are affected by external factors, such as chemical compounds. nih.govscilifelab.senih.govfrontiersin.orgembopress.org
Computational methods are essential for integrating multi-omics data, which often have different formats, scales, and statistical properties. nih.govfrontiersin.org Various strategies exist for integrating omics data, including correlation-based approaches, network analysis, and machine learning techniques. nih.govscilifelab.senih.govembopress.org These integrated analyses can reveal complex interactions, identify key pathways, and provide a holistic view of a compound's impact on a biological system. nih.govembopress.org
No specific studies integrating omics data to understand the systems-level interactions of this compound were found in the available literature. However, applying multi-omics data integration approaches could provide profound insights into how this compound affects biological systems. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound exposure, researchers could gain a detailed understanding of the affected pathways, cellular processes, and potential mechanisms of action, offering a systems-level perspective on its biological effects.
Future Perspectives and Emerging Research Directions for Maximin H9
Identification of Novel Biological Targets and Pathways for Maximin-H9 Action
The fundamental mechanism by which this compound exerts its antimicrobial effects remains largely uncharacterized. Future research must prioritize the identification of its specific molecular targets and the elucidation of the biological pathways it modulates. Initial hypotheses suggest that, like many antimicrobial peptides, this compound may primarily interact with and disrupt microbial cell membranes. However, the precise nature of these interactions and the potential for intracellular targets are yet to be determined.
Prospective research in this area will likely involve a combination of advanced techniques:
Affinity Chromatography and Mass Spectrometry: To identify binding partners of this compound within microbial cells.
Transcriptomic and Proteomic Analyses: To observe changes in gene and protein expression in microorganisms upon exposure to this compound, thereby revealing affected pathways.
Genetic Screens: To identify microbial genes that confer resistance or susceptibility to this compound, pointing to its direct or indirect targets.
Patent applications have alluded to the potential of utilizing modified mRNA technology to explore the activity of novel antimicrobial peptides like this compound. This approach could facilitate high-throughput screening to assess its impact on various cellular pathways in a systematic manner.
Development of Advanced Delivery and Research Tool Systems for this compound
The translation of this compound from a laboratory curiosity to a viable research tool or therapeutic candidate hinges on the development of effective delivery systems. The inherent challenges of peptide therapeutics, such as susceptibility to proteolytic degradation and poor bioavailability, must be addressed.
Future research directions in this domain include:
Encapsulation Technologies: The use of liposomes, nanoparticles, or other biocompatible polymers to protect this compound from degradation and facilitate its targeted delivery.
Peptide Modifications: Chemical modifications of the this compound sequence to enhance its stability and pharmacokinetic properties without compromising its antimicrobial activity.
Development of Fluorescent or Biotinylated Analogs: The synthesis of labeled this compound derivatives would be invaluable for research purposes, enabling visualization of its localization within microbial cells and facilitating binding assays.
These advancements will be crucial not only for potential therapeutic applications but also for providing researchers with the tools needed to dissect its mechanism of action with greater precision.
Exploration of Synergistic and Antagonistic Interactions of this compound with Other Chemical Entities
The potential for this compound to act in concert with existing antimicrobial agents is a particularly promising area of investigation. Synergistic interactions could lead to combination therapies that are more effective than individual treatments, potentially reducing the required doses and mitigating the development of antimicrobial resistance.
Key research questions to be addressed include:
Combination with Conventional Antibiotics: Does this compound enhance the efficacy of antibiotics that target different cellular processes?
Interactions with Other Antimicrobial Peptides: Could a "cocktail" of peptides, including this compound, exhibit broader and more potent antimicrobial activity?
Conversely, it is also important to identify any antagonistic interactions that could diminish the efficacy of co-administered drugs. High-throughput screening assays will be instrumental in systematically evaluating these interactions against a diverse panel of pathogenic microorganisms.
Addressing Challenges in this compound Scalable Production and Research Application
For this compound to be widely utilized in research and potentially in clinical settings, robust and cost-effective methods for its production are essential. As a peptide, its synthesis presents unique challenges compared to small-molecule drugs.
Future efforts will need to focus on:
Recombinant Expression Systems: Optimizing the expression of this compound in microbial or eukaryotic hosts to achieve high yields of the active peptide.
Solid-Phase Peptide Synthesis (SPPS): Refining SPPS protocols to improve efficiency and reduce the cost of producing research-grade this compound.
Purification Strategies: Developing scalable and efficient purification methods to ensure the high purity required for both research and therapeutic applications.
Overcoming these production hurdles will be a critical step in making this compound readily accessible to the broader scientific community, thereby accelerating the pace of discovery in this promising field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
